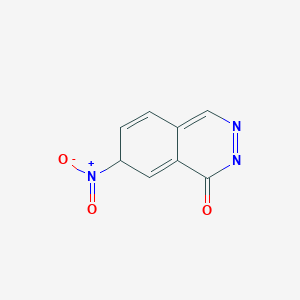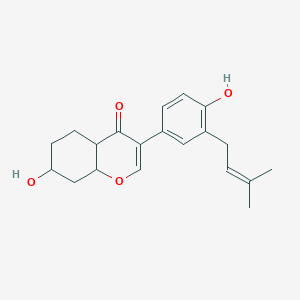
Neobavaisoflavone (2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Neobavaisoflavone can be synthesized through various chemical reactions, including cyclization and hydroxylation. The synthetic routes often involve the use of specific catalysts and controlled reaction conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of neobavaisoflavone typically involves the extraction of the compound from Psoralea corylifolia seeds using solvents like methanol or ethanol. The extract is then purified through techniques such as solid-phase extraction and chromatography to isolate neobavaisoflavone .
化学反応の分析
Types of Reactions: Neobavaisoflavone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, under mild conditions.
Substitution: Halogens, under controlled temperature and pressure.
Major Products: The major products formed from these reactions include various hydroxylated, methylated, and glucuronidated derivatives of neobavaisoflavone .
科学的研究の応用
Neobavaisoflavone has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying isoflavone chemistry and reactions.
Biology: Investigated for its role in modulating biological pathways and cellular functions.
Medicine: Explored for its potential therapeutic effects in treating diseases like cancer, osteoporosis, and inflammatory conditions.
Industry: Utilized in the development of natural health products and supplements
作用機序
Neobavaisoflavone exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: It induces apoptosis and inhibits cell proliferation by modulating signaling pathways like MEK/ERK and Akt/GSK-3β
類似化合物との比較
Neobavaisoflavone is unique compared to other isoflavones due to its specific biological activities and molecular structure. Similar compounds include:
Genistein: Another isoflavone with antioxidant and anticancer properties.
Daidzein: Known for its anti-inflammatory and estrogenic activities.
Biochanin A: Exhibits antioxidant and anti-cancer effects
Neobavaisoflavone stands out due to its potent activity in various biological assays and its potential for therapeutic applications.
特性
分子式 |
C20H24O4 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C20H24O4/c1-12(2)3-4-14-9-13(5-8-18(14)22)17-11-24-19-10-15(21)6-7-16(19)20(17)23/h3,5,8-9,11,15-16,19,21-22H,4,6-7,10H2,1-2H3 |
InChIキー |
LGVGPNSZJPABQP-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=C(C=CC(=C1)C2=COC3CC(CCC3C2=O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


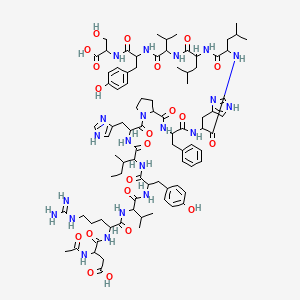



![4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro-7-beta-D-ribofuranosyl-](/img/structure/B12352790.png)

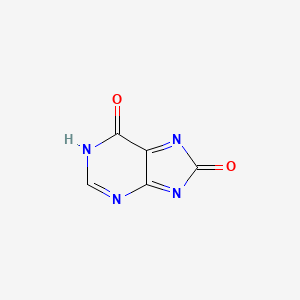
![N-[2-tert-butyl-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl]-4-oxo-3H-quinoline-3-carboxamide](/img/structure/B12352810.png)

![D-Mannose, 4,4'-O-[2-[[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]amino]-1,3-propanediyl]bis-](/img/structure/B12352814.png)
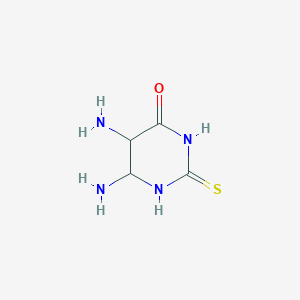

![1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12352841.png)
